molecular formula C10H14Cl2N2O2 B2846364 Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride CAS No. 2551116-71-1

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride

Cat. No. B2846364
CAS RN: 2551116-71-1
M. Wt: 265.13
InChI Key: OWFPEZOBUWMJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It belongs to the class of heterocyclic compounds that have a variety of biological activities.

Scientific Research Applications

Anticancer Research

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride has shown potential in anticancer research. Studies have indicated that derivatives of naphthyridine compounds can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms . This compound could be explored further for its efficacy in targeting specific cancer cell lines.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Naphthyridine derivatives are known to exhibit significant antibacterial and antifungal activities . Research suggests that these compounds can disrupt microbial cell walls and inhibit essential enzymes, making them promising candidates for new antimicrobial agents.

Neuroprotective Agents

Research into neuroprotective agents has highlighted the potential of naphthyridine derivatives in protecting neurons from oxidative stress and apoptosis . Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride could be studied for its ability to mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Anti-inflammatory Applications

The anti-inflammatory properties of naphthyridine compounds have been explored in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes them potential candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease.

Antiviral Research

Naphthyridine derivatives have shown promise in antiviral research. They can inhibit viral replication by targeting viral enzymes and proteins . Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride could be further investigated for its potential against viruses such as HIV, influenza, and coronaviruses.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit various enzymes. Enzyme inhibitors are crucial in drug development as they can regulate biochemical pathways . Research into naphthyridine derivatives has shown that they can effectively inhibit enzymes involved in diseases like cancer and diabetes.

Photodynamic Therapy

Naphthyridine compounds have been explored for their use in photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells . Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride could be studied for its potential as a photosensitizer in PDT.

Material Science Applications

Beyond biological applications, naphthyridine derivatives have been investigated for their use in material science. These compounds can be used in the synthesis of novel materials with unique electronic and optical properties . This could lead to advancements in fields such as organic electronics and photonics.

properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8;;/h4-5,11H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFPEZOBUWMJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;dihydrochloride

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